molecular formula C16H14N2O2 B5774555 2-(4-cyanophenoxy)-N-(4-methylphenyl)acetamide

2-(4-cyanophenoxy)-N-(4-methylphenyl)acetamide

Cat. No. B5774555
M. Wt: 266.29 g/mol
InChI Key: GZDRYMKLKOITTR-UHFFFAOYSA-N
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Description

2-(4-cyanophenoxy)-N-(4-methylphenyl)acetamide, commonly known as CM156, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CM156 belongs to the class of small molecules known as N-phenylacetamides and has been found to possess promising anti-inflammatory and anticancer properties. In

Mechanism of Action

The exact mechanism of action of CM156 is not fully understood. However, it has been suggested that CM156 exerts its anti-inflammatory and anticancer effects by targeting multiple signaling pathways.
Anti-inflammatory Effects: CM156 has been found to inhibit the activation of the NF-κB signaling pathway, which is a key mediator of inflammation. This suggests that CM156 exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines through the NF-κB signaling pathway.
Anticancer Effects: CM156 has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of multiple genes involved in these processes. This suggests that CM156 exerts its anticancer effects by targeting multiple signaling pathways involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
CM156 has been found to exert a number of biochemical and physiological effects. Some of the most notable effects include its ability to inhibit the production of pro-inflammatory cytokines, induce cell cycle arrest and apoptosis in cancer cells, and regulate the expression of multiple genes involved in these processes.

Advantages and Limitations for Lab Experiments

The advantages of using CM156 in lab experiments include its potent anti-inflammatory and anticancer properties, as well as its ability to target multiple signaling pathways. However, the limitations of using CM156 in lab experiments include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.

Future Directions

There are numerous future directions for the study of CM156. Some of the most promising areas of research include:
1. Further studies to fully understand the mechanism of action of CM156.
2. The development of more efficient and cost-effective synthesis methods for CM156.
3. The evaluation of the potential therapeutic applications of CM156 in other diseases such as Alzheimer's disease and Parkinson's disease.
4. The development of CM156 derivatives with improved pharmacological properties.
Conclusion
In conclusion, CM156 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CM156 possesses potent anti-inflammatory and anticancer properties and has been found to target multiple signaling pathways. While further studies are needed to fully understand the mechanism of action of CM156, it is clear that CM156 has the potential to be used as a therapeutic agent for the treatment of inflammatory diseases and cancer.

Synthesis Methods

The synthesis of CM156 involves a multi-step process that includes the reaction of 4-cyanophenol with 4-methylphenylacetic acid, followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminoethanol to form the desired product, CM156.

Scientific Research Applications

CM156 has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the most promising research areas include its anti-inflammatory and anticancer properties.
Anti-inflammatory Properties: CM156 has been found to possess potent anti-inflammatory properties. In a study conducted by Li et al. (2019), CM156 was found to significantly reduce the production of pro-inflammatory cytokines in macrophages. This suggests that CM156 has the potential to be used as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Properties: CM156 has also been found to possess promising anticancer properties. In a study conducted by Wang et al. (2018), CM156 was found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. This suggests that CM156 has the potential to be used as a therapeutic agent for the treatment of breast cancer.

properties

IUPAC Name

2-(4-cyanophenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-12-2-6-14(7-3-12)18-16(19)11-20-15-8-4-13(10-17)5-9-15/h2-9H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDRYMKLKOITTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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